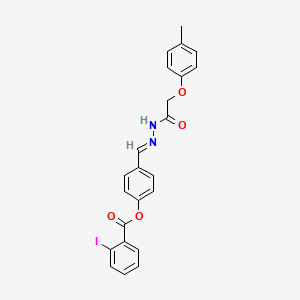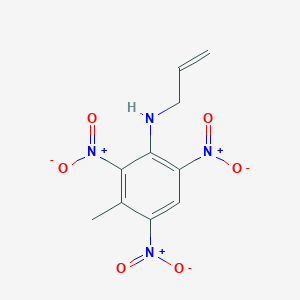![molecular formula C28H20N2 B11553489 N,N'-[benzene-1,3-diyldi(E)methylylidene]dinaphthalen-2-amine](/img/structure/B11553489.png)
N,N'-[benzene-1,3-diyldi(E)methylylidene]dinaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE is an organic compound characterized by its complex structure, which includes naphthalene and phenyl groups connected through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE typically involves the condensation reaction between naphthylamine and a substituted benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones and benzaldehyde derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitrating agents, sulfonating agents, typically under controlled temperatures and solvent conditions.
Major Products
Oxidation: Naphthoquinones, benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
(E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE involves its interaction with molecular targets through its imine and aromatic groups. These interactions can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities.
Benzaldehyde derivatives: Compounds such as benzylideneaniline and its derivatives.
Uniqueness
(E)-N-(NAPHTHALEN-2-YL)-1-{3-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENYL}METHANIMINE is unique due to its dual naphthalene and phenyl imine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C28H20N2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-[3-(naphthalen-2-yliminomethyl)phenyl]methanimine |
InChI |
InChI=1S/C28H20N2/c1-3-10-25-17-27(14-12-23(25)8-1)29-19-21-6-5-7-22(16-21)20-30-28-15-13-24-9-2-4-11-26(24)18-28/h1-20H |
InChI Key |
FDIDNXOAUQIKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=CC=C3)C=NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553411.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553423.png)
![4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11553427.png)
![N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11553428.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)

![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11553448.png)
![2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553461.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)

![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
